
2-(2-amino-5-methylphenoxy)-N-methylacetamide
Vue d'ensemble
Description
“2-(2-amino-5-methylphenoxy)-N-methylacetamide” is a chemical compound with the CAS Number: 1016824-15-9 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 . This indicates the molecular structure of the compound.It is soluble in DMSO . The compound’s molecular weight is 208.26 .
Applications De Recherche Scientifique
Chemoselective Synthesis
2-(2-Amino-5-methylphenoxy)-N-methylacetamide serves as an intermediate in chemoselective synthesis processes, particularly in the monoacetylation of aminophenols, which is a critical step in the natural synthesis of certain pharmaceutical compounds, such as antimalarial drugs. The process utilizes immobilized lipase as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism and kinetic control, making it essential in the synthesis of pharmacologically active compounds (Magadum & Yadav, 2018).
Infrared Spectroscopy Analysis
The compound is also relevant in analytical chemistry, particularly in the study of infrared (IR) spectroscopy. Detailed analysis of its IR spectrum, especially the amide I, II, and III bands, provides valuable insights into the structural aspects of amides. This is critical for understanding the molecular structure and behavior of various organic compounds, aiding in the fields of organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Crystal Structure and Optical Properties
The compound's derivatives have been studied for their crystal structures and optical properties, showing potential as OH− indicators. The crystallization in specific symmetry and the planarity conformation of these derivatives can be leveraged in designing molecular materials with specific optical characteristics, contributing to the development of novel sensors and indicators (Wannalerse et al., 2022).
Anticonvulsant Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. This research opens new avenues in the development of pharmaceutical compounds targeting neurological disorders, highlighting the compound's significance in medicinal chemistry and pharmacology (Pańczyk et al., 2018).
Hydrogen Bond Studies
Studies on substituted derivatives have also provided insights into hydrogen bonding mechanisms, which are crucial for understanding molecular interactions in various chemical and biological systems. This knowledge is instrumental in the design and synthesis of new compounds with desired properties and activities (Romero & Margarita, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-amino-5-methylphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(11)9(5-7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHYEGRECLEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



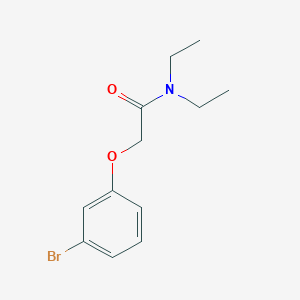
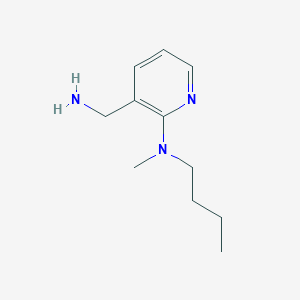

amine](/img/structure/B3072482.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
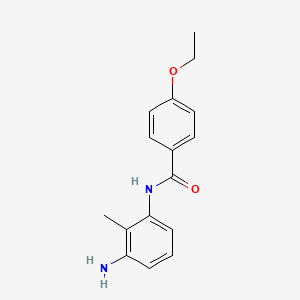

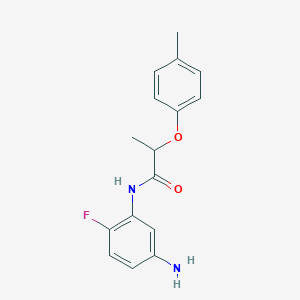


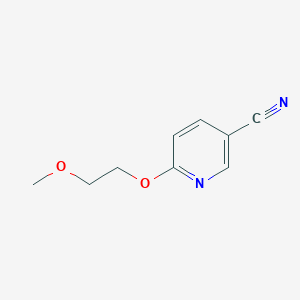
![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)
